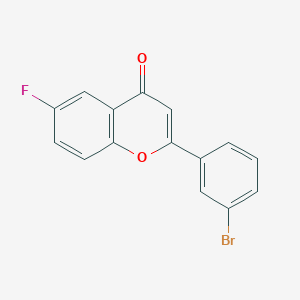

3'-Bromo-6-fluoroflavone

CAS No.: 213894-78-1

Cat. No.: VC3909369

Molecular Formula: C15H8BrFO2

Molecular Weight: 319.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 213894-78-1 |

|---|---|

| Molecular Formula | C15H8BrFO2 |

| Molecular Weight | 319.12 g/mol |

| IUPAC Name | 2-(3-bromophenyl)-6-fluorochromen-4-one |

| Standard InChI | InChI=1S/C15H8BrFO2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H |

| Standard InChI Key | VMNYVCMDPUOQEL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(O2)C=CC(=C3)F |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(O2)C=CC(=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3'-Bromo-6-fluoroflavone belongs to the flavone class of compounds, which consist of a 15-carbon skeleton organized into two aromatic rings (A and B) connected by a heterocyclic pyrone ring (C). The substitution pattern distinguishes it from naturally occurring flavonoids:

-

Ring A: Fluorine at position 6 enhances electronegativity, influencing electron distribution and binding interactions.

-

Ring B: Bromine at position 3' introduces steric bulk and alters hydrophobic interactions .

The planar structure facilitates π-π stacking in materials science applications, while halogen atoms enable halogen bonding in biological targets .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 319.13 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Low in water; soluble in DMSO |

Synthesis and Structural Modification

Classical Synthesis Routes

The synthesis of 3'-bromo-6-fluoroflavone derives from methodologies established for disubstituted flavones. Key steps include:

Baker–Venkataraman Rearrangement

This method involves acyl migration under basic conditions to form 1,3-diketones, followed by cyclization. For 6-fluoro derivatives, fluorinated starting materials like 2-hydroxy-4-fluoroacetophenone are used. Bromination at the 3'-position is achieved via electrophilic aromatic substitution using bromine or -bromosuccinimide (NBS) .

Claisen-Schmidt Condensation

A ketone and aldehyde undergo base-catalyzed condensation to form a chalcone intermediate, which is then cyclized under acidic conditions. For 3'-bromo-6-fluoroflavone, 3-bromobenzaldehyde and 6-fluoro-2-hydroxyacetophenone are typical precursors .

Advanced Catalytic Methods

Recent innovations improve yield and selectivity:

Methanesulfonyl Chloride Catalysis

Cyclization of 2-(t-butyldimethylsilyloxy)-4-methoxyacetophenone derivatives using methanesulfonyl chloride and boron trifluoride diethyl etherate achieves mild reaction conditions (0°C) with yields exceeding 70% .

Iodine-Mediated Cyclization

ICl-induced cyclization of alkynones provides 3-iodochromones, which can undergo cross-coupling reactions to introduce bromine or fluorine. This method tolerates functional groups and achieves 85–90% yields .

Table 2: Comparison of Synthesis Methods

| Method | Catalyst | Yield (%) | Temperature | Reference |

|---|---|---|---|---|

| Baker–Venkataraman | Piperidine | 65 | 100°C | |

| Claisen-Schmidt | HCl/EtOH | 58 | Reflux | |

| Methanesulfonyl Chloride | 72 | 0°C | ||

| Iodine Cyclization | ICl | 88 | -78°C |

Pharmacological Profile

GABA Receptor Modulation

Structural analogs like 6,3'-dibromoflavone exhibit high affinity for the benzodiazepine-binding site of GABA receptors, with values of 17–36 nM in cerebral cortex membranes . Although direct data for 3'-bromo-6-fluoroflavone is limited, its similar substitution pattern suggests partial agonistic activity, potentially conferring anxiolytic effects at low doses (1–10 mg/kg) and sedation at higher doses (>30 mg/kg) .

Antioxidant Activity

The chromone nucleus scavenges free radicals via hydrogen atom transfer. Electron-withdrawing groups like fluorine increase oxidative stability, making derivatives suitable for cosmetic preservatives .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The rigid, planar structure of 3'-bromo-6-fluoroflavone facilitates efficient electron transport. Its fluorescence quantum yield () and emission at 450 nm (blue region) make it a candidate for OLED emissive layers .

Fluorescent Probes

The compound’s environment-sensitive fluorescence is exploited in bioimaging. In lipid membranes, emission shifts from 440 nm (hydrophilic) to 470 nm (hydrophobic), enabling real-time tracking of membrane dynamics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume